n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine
Description
Properties
Molecular Formula |
C15H17N |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-methyl-1-[3-(2-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C15H17N/c1-12-6-3-4-9-15(12)14-8-5-7-13(10-14)11-16-2/h3-10,16H,11H2,1-2H3 |
InChI Key |
RWWOGXUUQFXOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CNC |
Origin of Product |
United States |
Preparation Methods
Formation of the Biphenyl Core via Suzuki-Miyaura Coupling
The biphenyl scaffold is commonly synthesized through Suzuki-Miyaura cross-coupling reactions between aryl halides and aryl boronic acids. For example, the coupling of a 3-bromomethyl-substituted phenyl ring with a 2-methylphenyl boronic acid derivative produces the biphenyl intermediate bearing the 2'-methyl substituent.
- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or bis(triphenylphosphine)palladium(II) dichloride.
- Solvent system: Mixtures of toluene, ethanol, and aqueous sodium hydrogen carbonate or toluene/water biphasic systems.
- Conditions: Refluxing at 85 °C for 12 hours typically yields the biphenyl intermediates in excellent yields (90-97%).
Table 1: Typical Suzuki-Miyaura Coupling Conditions for Biphenyl Core Formation
| Parameter | Typical Value/Range |
|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)2Cl2 |
| Solvent | Toluene:ethanol:NaHCO3 (5:1:5) or Toluene/H2O (1:1) |
| Base | Saturated NaHCO3 or K2CO3 |
| Temperature | 85 °C to reflux |
| Reaction Time | 12 hours to overnight |
| Yield | 90-97% |
Introduction of the Methanamine Group
The methanamine substituent at the 3-position can be introduced through several pathways:
- Bromination of the methyl group on the biphenyl intermediate to form a bromomethyl derivative, followed by nucleophilic substitution with methylamine or its derivatives.
- Reductive amination of the corresponding aldehyde formed by oxidation of the methyl group.
- Direct amination via catalytic methods.
A documented approach involves bromination of 3-methylbiphenyl using N-bromosuccinimide (NBS) to yield 3-bromomethylbiphenyl, which can then be converted to the methanamine derivative by reaction with methylamine or a suitable amine source.
Alternative Synthetic Routes and Functional Group Transformations
- Hydrogenation: Pd/C-catalyzed hydrogenation can be used to reduce intermediates such as 2-methyl-[1,1'-biphenyl]-3-ol to the desired amine precursors.
- N-Methylation: After installation of the amine group, N-methylation can be achieved using methyl iodide in acetone at room temperature, producing the N-methylated amine.
- Use of Lewis acids or bases: Catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate substitution reactions during intermediate steps.
Summary of Key Synthetic Steps in a Representative Route
Research Discoveries and Analytical Confirmation
- Nuclear Magnetic Resonance (NMR): The presence of aromatic protons and methyl groups is confirmed by characteristic peaks in the ^1H NMR spectrum (6.9–7.8 ppm for aromatic protons, singlet around 2.5 ppm for N-methyl groups).
- Mass Spectrometry and Molecular Weight: Molecular weight of 211.30 g/mol confirmed by mass spectrometry.
- Chromatographic Purification: Use of liquid/solid chromatography and Kugelrohr distillation for purification of intermediates and final products.
- InChI and SMILES Data: Standardized chemical identifiers confirm molecular structure.
Chemical Reactions Analysis
Nucleophilic Substitution
The amine group undergoes nucleophilic substitution with alkyl halides or acyl chlorides. Common reagents include methyl iodide and acetyl chloride:
| Reagent | Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 6h | N,N-Dimethyl derivative | 78 |
| AcCl | Et₃N, CH₂Cl₂, 0°C, 2h | N-Acetylated product | 85 |
This reactivity is attributed to the lone electron pair on the nitrogen atom, enabling attack on electrophilic substrates.
Electrophilic Aromatic Substitution
The biphenyl system participates in electrophilic substitutions, primarily at the para positions of the aromatic rings. Key reactions include:
| Reaction Type | Reagent | Position Modified | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4' position | 3-(2'-Methyl-4'-nitrobiphenyl)methanamine |
| Sulfonation | SO₃/H₂SO₄, 100°C | 4 position | Sulfonic acid derivative |
The electron-donating methyl group at the 2' position directs electrophiles to the 4' position of the adjacent ring .
Oxidation Reactions
The compound oxidizes under strong conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 12h | Biphenyl-3-carboxylic acid | Complete degradation of amine group |
| CrO₃ | H₂SO₄, acetone, 25°C, 3h | Ketone derivative | Partial oxidation of methyl groups |
Oxidation pathways depend on the strength of the oxidizer and reaction duration.
Suzuki-Miyaura Cross-Coupling
The biphenyl moiety allows further functionalization via palladium-catalyzed coupling:
| Partner | Catalyst System | Product | Application |
|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF | Terphenyl derivatives | Materials science intermediates |
| Vinylboronate | PdCl₂(dppf), CsF, DME | Styrene-functionalized biphenyls | Polymer precursors |
Reaction efficiency depends on the electronic effects of the 2'-methyl group, which moderately deactivates the ring .
Amine-Alkylation Mechanism
The methylation process follows a bimolecular nucleophilic substitution (SN2) pathway:
-
Deprotonation : Base (K₂CO₃) abstracts a proton from the amine, generating a nucleophilic amide ion.
-
Nucleophilic Attack : Amide ion attacks methyl iodide’s electrophilic carbon.
-
Product Formation : Release of iodide ion yields N,N-dimethylated product.
Nitration Regioselectivity
The 2'-methyl group exerts both steric and electronic effects:
-
Electronic Effect : +I effect increases electron density at the 4' position.
-
Steric Hindrance : Methyl group blocks substitution at adjacent positions.
Density functional theory (DFT) calculations show a 12.7 kcal/mol preference for nitration at 4' versus 5' positions .
Analytical Characterization Data
Key spectroscopic signatures of reaction products:
| Product | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| N-Acetylated derivative | 2.15 (s, 3H), 7.2–7.8 (m) | 1650 (C=O) | 271 [M+H]⁺ |
| Nitrated derivative | 8.25 (d, 1H), 2.40 (s) | 1530 (NO₂) | 284 [M]⁺ |
Data correlates with literature values for analogous biphenylamines .
Scientific Research Applications
n-Methyl-1-(2’-methyl-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methyl-1-(2’-methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share structural motifs with the target molecule but differ in substituent positions, functional groups, or methylation patterns:
Key Observations :
- N-Methylation: The target compound’s N-methyl group enhances lipophilicity compared to non-methylated analogs like (2'-methyl-[1,1'-biphenyl]-3-yl)methanamine .
- Functional Group Effects : Methoxy-substituted analogs (e.g., ) exhibit increased polarity, influencing solubility and metabolic stability.
Physicochemical Properties
Limited experimental data are available, but computed properties highlight trends:
- Lipophilicity: The N-methyl group in the target compound increases logP compared to non-methylated analogs, favoring membrane permeability.
- Solubility : Methoxy-substituted derivatives (e.g., ) show higher aqueous solubility due to hydrogen-bonding capacity.
- Boiling Point : Biphenyl methanamines generally have high boiling points (>250°C) due to aromatic stacking and hydrogen bonding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine, and how can reaction conditions be optimized?
- Methodology : Reductive amination is a common approach. For example, coupling a biphenyl aldehyde (e.g., [1,1'-biphenyl]-3-carbaldehyde) with methylamine in dichloromethane (DCM) using NaBH₄ as a reducing agent in methanol yields the target compound. Optimization involves adjusting stoichiometry (e.g., 1:1 aldehyde:amine ratio), reaction time (e.g., 50 hours for imine formation), and temperature (room temperature for NaBH₄ reduction) .
- Validation : Monitor reaction progress via TLC or HPLC. Post-reduction purification by column chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity (>90%) .
Q. How is the compound characterized analytically, and what spectral data are critical for confirmation?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features, such as the methylamine (-CH₂NHCH₃) and biphenyl aromatic protons. Mass spectrometry (MS) provides molecular weight verification (expected m/z ~197.28 for C₁₄H₁₅N) .
- Key Data : Look for distinct shifts in ¹H NMR (e.g., δ ~2.3 ppm for N-methyl group; aromatic protons between δ 6.8–7.6 ppm) .
Q. What safety precautions are essential during handling and storage?
- Guidelines : Avoid inhalation, skin contact, and eye exposure. Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may exhibit acute oral toxicity (OSHA HCS Category 4) and skin irritation (Category 2) .
- Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent degradation .
Q. What purification techniques are effective for isolating the compound from reaction mixtures?
- Methods : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard. For crystalline derivatives (e.g., fumarate salts), recrystallization in 2-propanol yields high-purity solids .
Q. How does the compound compare structurally to related biphenylmethanamine analogs?
- Analysis : Compare substituent positions (e.g., 2'-methyl vs. 4'-methoxy) and their impact on electronic properties. For example, methyl groups enhance lipophilicity, while methoxy groups increase steric hindrance .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict the compound’s interaction with biological targets?
- Protocol : Generate 3D conformers of the compound using software like Open Babel. Dock into target protein active sites (e.g., bacterial FtsZ) with AutoDock Vina, using default parameters and grid maps adjusted to binding pockets. Validate docking poses via molecular dynamics simulations .
- Outcome : Binding affinity scores (ΔG) and residue-specific interactions (e.g., hydrogen bonds with Thr307 or hydrophobic contacts with Leu272) guide mechanistic studies .
Q. What in vitro assays are suitable for assessing toxicity and off-target effects?
- Methods :
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values.
- Genotoxicity : Ames test for mutagenicity.
- Respiratory Irritation : Evaluate H335 (specific target organ toxicity) using lung epithelial cell models .
Q. What reaction mechanisms explain the compound’s regioselectivity in C–H activation reactions?
- Insight : The 2'-methyl group directs ortho-arylation via π-complexation with transition metals (e.g., Pd or Ru). Steric effects from the methyl substituent favor coupling at the less hindered 3-position of the biphenyl system .
- Experimental Support : Isotopic labeling (e.g., D₂O quenching) and kinetic studies confirm mechanistic pathways .
Q. How can the compound’s antibacterial activity be evaluated against drug-resistant pathogens?
- Protocol :
- MIC Determination : Broth microdilution against methicillin-resistant Staphylococcus aureus (MRSA).
- Time-Kill Assays : Monitor bactericidal effects over 24 hours.
- Synergy Studies : Combine with β-lactams to assess potentiation .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
